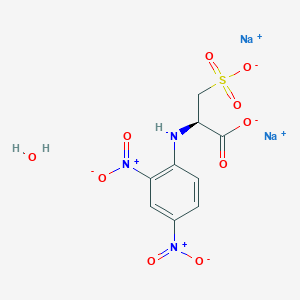

DNP-L-cysteic acid disodium salt hydrate

Beschreibung

Historical Context of Dinitrophenyl (DNP) Labeling in Amino Acid and Peptide Chemistry

The practice of labeling amino acids for identification and sequencing is a cornerstone of modern biochemistry. The dinitrophenyl (DNP) method, developed by Frederick Sanger in the 1940s, represents a monumental leap in this field. omic.lynobelprize.org Sanger's work was foundational to protein chemistry, eventually earning him his first Nobel Prize in Chemistry in 1958 for determining the amino acid sequence of insulin. wikipedia.orghistoryofinformation.com

Sanger introduced 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent, as a chemical tool to label the free amino groups of proteins and peptides. nobelprize.orgyoutube.com The reaction, conducted under mild alkaline conditions, forms a stable covalent bond between the dinitrophenyl group and the N-terminal amino acid of a polypeptide chain. nobelprize.org Subsequent acid hydrolysis breaks all the peptide bonds, but the DNP-N-terminal amino acid bond remains intact. wikipedia.org

This DNP-amino acid is a bright yellow compound, which allowed for its extraction and identification using partition chromatography, a technique being developed around the same time. nobelprize.org By identifying this yellow-tagged amino acid, Sanger could determine the N-terminal residue of a peptide. wikipedia.org Through a painstaking process of partially hydrolyzing the protein into smaller, overlapping peptide fragments, labeling the N-terminus of each, and piecing the sequences together, he was able to deduce the complete primary structure of the two polypeptide chains of insulin. omic.lyhistoryofinformation.com This achievement definitively proved that proteins have a specific, genetically determined amino acid sequence, a concept that was previously debated and which became crucial for the development of the central dogma of molecular biology. omic.lywikipedia.org

The DNP group itself, derived from 2,4-dinitrophenol, had a history in other industries, including manufacturing munitions and dyes, before its application in biochemistry. nih.gov Its utility in the laboratory, however, is primarily as a hapten and a labeling molecule for detection in various assays. synabs.be

| Milestone | Contributor/Reagent | Significance in DNP Labeling | Year |

| Development of DNP Labeling | Frederick Sanger | Introduction of 1-fluoro-2,4-dinitrobenzene (FDNB) to label N-terminal amino acids. nobelprize.org | 1945 |

| First Complete Protein Sequence | Frederick Sanger | Used the DNP method to determine the full amino acid sequence of insulin, proving proteins have a defined structure. omic.lywikipedia.org | 1955 |

| Nobel Prize Recognition | Frederick Sanger | Awarded the Nobel Prize in Chemistry for his work on the structure of proteins, especially that of insulin. wikipedia.org | 1958 |

Significance of L-Cysteic Acid in Biological Systems and Research Methodologies

L-cysteic acid, also known as 3-sulfo-L-alanine, is a non-proteinogenic amino acid derived from the oxidation of L-cysteine. atamanchemicals.com In this process, the thiol group (-SH) of cysteine is fully oxidized to a sulfonic acid group (-SO₃H). atamanchemicals.com This conversion makes L-cysteic acid a highly stable and water-soluble compound, which is a key attribute for its use in analytical standards and research. ontosight.ai

In biological systems, L-cysteic acid plays several important roles:

Precursor in Taurine (B1682933) Biosynthesis: L-cysteic acid is an intermediate in one of the biosynthetic pathways for taurine, an abundant amino sulfonic acid with numerous physiological functions, including osmoregulation, bile salt conjugation, and antioxidant activities. ontosight.airesearchgate.netuanl.mx The decarboxylation of L-cysteic acid can produce taurine. uanl.mxnih.gov Studies have shown that dietary supplementation with L-cysteic acid can increase plasma taurine concentrations in some species, indicating its role as a viable precursor. nih.govresearchgate.net

Neuroactive Compound: L-cysteic acid is structurally analogous to the excitatory amino acid neurotransmitters L-aspartate and L-glutamate. sigmaaldrich.com It can act as an agonist at several metabotropic glutamate (B1630785) receptors and is used in neuroscience research to study excitatory amino acid pathways. atamanchemicals.comsigmaaldrich.com Its metabolism is linked to other neuroactive compounds, highlighting its involvement in the complex signaling of the central nervous system. nih.gov

Metabolite of Cysteine: As an oxidation product of L-cysteine, the presence of L-cysteic acid can be an indicator of oxidative stress. ontosight.ai L-cysteine itself is a semi-essential amino acid critical for protein synthesis, forming essential disulfide bonds that stabilize protein structures, and serving as a precursor to the vital antioxidant glutathione. nih.govpatsnap.comwikipedia.org

In research methodologies, the stability of L-cysteic acid makes it particularly useful. During acid hydrolysis of proteins, which is a common step in amino acid analysis, the amino acids cysteine and cystine are often degraded. To accurately quantify them, they are typically pre-oxidized to the more stable L-cysteic acid before hydrolysis and analysis.

| Property | Description |

| Chemical Formula | C₃H₇NO₅S nih.gov |

| Origin | Oxidation product of the amino acid L-cysteine. atamanchemicals.com |

| Key Biological Roles | Precursor for taurine synthesis. ontosight.ainih.gov Neuroactive agent and excitatory amino acid analogue. atamanchemicals.comsigmaaldrich.com |

| Biochemical Significance | A stable marker for quantifying cysteine/cystine in amino acid analysis. |

| Chemical Group | Contains a sulfonic acid group instead of a thiol group. atamanchemicals.com |

Conceptual Framework for the Integration of DNP-L-Cysteic Acid Disodium (B8443419) Salt Hydrate (B1144303) in Contemporary Research Paradigms

The integration of the DNP label with L-cysteic acid into the single compound, DNP-L-cysteic acid disodium salt hydrate, creates a powerful tool for specific analytical applications. This compound is conceptually designed as a pre-labeled, stable derivative of an important amino acid metabolite, intended for use as an analytical standard or a tracer in separation sciences.

The conceptual framework for its use is built on several key features:

Chromophoric Labeling for Detection: The DNP group provides a strong chromophore, meaning it absorbs light in the visible spectrum. This property, which made the DNP-amino acids appear yellow in Sanger's original experiments, allows for easy and sensitive detection using UV-Visible spectrophotometry. In modern analytical techniques like High-Performance Liquid Chromatography (HPLC), a UV detector can be used to specifically identify and quantify the DNP-labeled compound as it elutes from the chromatography column.

Representation of a Stable Oxidized State: L-cysteic acid represents the most stable oxidized form of cysteine. Therefore, DNP-L-cysteic acid can be used as a reliable standard for chromatographic systems designed to separate and quantify amino acid derivatives, particularly those resulting from oxidative processes. Its stability ensures that the compound does not degrade during sample preparation or analysis, leading to more accurate and reproducible results.

Analytical Standard: In complex biological samples, identifying and quantifying specific metabolites can be challenging. This compound can serve as an internal or external standard in analytical methods like HPLC or mass spectrometry. By comparing the retention time and detector response of the standard to unknown peaks in a sample, researchers can confidently identify and quantify L-cysteic acid or related compounds.

Probing Biochemical Pathways: As a labeled analogue, this compound could potentially be used in studies to trace the metabolic fate of L-cysteic acid or to investigate the specificity of enzymes and transport proteins involved in amino acid metabolism. For instance, it could be used to study the activity of transporters that recognize aspartate or similar acidic amino acids. atamanchemicals.comsigmaaldrich.com

In essence, this compound is not a compound studied for its own biological activity, but rather a purpose-built analytical tool. It combines a classic, reliable labeling technology with a biologically significant and chemically stable amino acid derivative, providing researchers with a high-quality standard for enhancing the precision and accuracy of biochemical analyses.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

16068-14-7 |

|---|---|

Molekularformel |

C9H9N3Na2O10S |

Molekulargewicht |

397.23 g/mol |

IUPAC-Name |

disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |

InChI |

InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1 |

InChI-Schlüssel |

MSLSYEHLHPKCOJ-QTPLPEIMSA-L |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Isomerische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Dnp L Cysteic Acid Analogues

Strategies for the Chemo-enzymatic Synthesis of L-Cysteic Acid and its Functionalized Precursors

Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes with the versatility of chemical reactions to produce enantiomerically pure compounds like L-cysteic acid. While direct enzymatic sulfoxidation of cysteine is not a common industrial route, several multi-step chemo-enzymatic strategies are employed to synthesize L-cysteic acid and its precursors. These methods typically involve the enzymatic synthesis or resolution of an L-amino acid precursor, followed by chemical modification.

One prevalent strategy involves the enzymatic resolution of a racemic mixture. For example, a chemically synthesized racemic precursor such as N-acetyl-DL-cysteine can be treated with an aminoacylase (B1246476) enzyme. This enzyme selectively hydrolyzes the acyl group from the L-enantiomer, yielding L-cysteine while leaving the N-acetyl-D-cysteine intact. The resulting L-cysteine can be easily separated and subsequently oxidized to L-cysteic acid.

Another approach utilizes whole-cell biocatalysis, where microorganisms are genetically engineered to overproduce L-cysteine. The L-cysteine is then harvested and subjected to a robust chemical oxidation step. This final chemical transformation typically employs strong oxidizing agents to convert the thiol group of cysteine into a sulfonic acid. Reagents such as chlorine in water, peroxyacids (e.g., performic acid), or electro-generated bromine are effective for this purpose. researchgate.netnih.govnih.govresearchgate.net The enzyme L-cysteate sulfo-lyase is known to metabolize L-cysteic acid, highlighting its role in biological pathways. atamanchemicals.com Similarly, enzymes like cysteine sulfinic acid decarboxylase are involved in related metabolic conversions. atamanchemicals.comnih.gov

| Strategy | Enzymatic Step | Chemical Step | Key Advantages |

| Enzymatic Resolution | Selective deacylation of N-acetyl-L-cysteine from a racemic mixture using aminoacylase. | Oxidation of purified L-cysteine to L-cysteic acid using strong oxidants (e.g., performic acid). | High enantiomeric purity; well-established resolution technology. |

| Whole-Cell Biocatalysis | Fermentative production of L-cysteine using engineered microorganisms (e.g., E. coli). | Oxidation of harvested L-cysteine to L-cysteic acid. | Potentially lower cost for precursor production; sustainable approach. |

| Paired Electrosynthesis | Not applicable (Electrochemical). | Simultaneous electrochemical reduction of L-cystine to L-cysteine (cathode) and oxidation to L-cysteic acid (anode). researchgate.netcecri.res.in | Efficient use of starting material by producing two valuable products in one process. researchgate.net |

Principles and Regioselectivity of Dinitrophenylation in Amino Acid Derivatization

Dinitrophenylation is a classic method for labeling the primary amino groups of amino acids and peptides. The reaction utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent, which covalently attaches a 2,4-dinitrophenyl (DNP) group to the nitrogen atom. gbiosciences.comquora.com This process was famously used by Frederick Sanger in the first sequencing of a protein, insulin. nih.gov

The core principle of the reaction is a nucleophilic aromatic substitution (SNAr). quora.combartleby.com The benzene (B151609) ring of DNFB is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups. This electronic characteristic makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. vaia.comucla.edu

Regioselectivity is a key feature of this reaction when applied to amino acids under controlled conditions. The reaction selectively targets the most nucleophilic primary amino group. For a free amino acid like L-cysteic acid, the only primary amine is the α-amino group, ensuring a single, well-defined product. The reaction is typically performed under mildly alkaline conditions (pH 8-9), often using a sodium bicarbonate buffer. gbiosciences.com At this pH, the α-amino group (pKa ≈ 9-10) is sufficiently deprotonated to act as a potent nucleophile, while the highly acidic sulfonic acid (pKa ≈ -2) and carboxylic acid (pKa ≈ 2) groups of cysteic acid remain deprotonated and non-nucleophilic. nih.gov

The dinitrophenylation of an amino acid with DNFB proceeds through a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution.

Nucleophilic Attack and Formation of Meisenheimer Complex: The reaction is initiated by the attack of the lone pair of electrons from the unprotonated α-amino group of the amino acid on the C1 carbon of the DNFB ring. This step is rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The exceptional stability of this complex is crucial for the reaction to proceed; the negative charge is delocalized across the aromatic system and onto the oxygen atoms of the two electron-withdrawing nitro groups. vaia.comresearchgate.net

Elimination of Leaving Group: In the second, faster step, the aromaticity of the benzene ring is restored through the expulsion of the fluoride (B91410) ion, which is an effective leaving group. This yields the stable N-(2,4-dinitrophenyl)-amino acid derivative and a fluoride ion. researchgate.netaskfilo.com

Optimizing the synthesis of DNP-L-cysteic acid requires careful control of several reaction parameters to maximize yield and purity. Drawing from general protocols for amino acid dinitrophenylation, the following factors are critical. gbiosciences.commolnar-institute.com

pH Control: This is the most vital parameter. The reaction rate is dependent on the concentration of the unprotonated, nucleophilic form of the amino group. An optimal pH range of 8.5 to 9.0, typically maintained with a sodium bicarbonate buffer, ensures sufficient deprotonation of the α-amino group without causing significant hydrolysis of the DNFB reagent.

Solvent System: Due to the disparate solubility of the reactants—L-cysteic acid being highly soluble in water and DNFB being soluble in organic solvents—a mixed solvent system is necessary. A common choice is an aqueous-ethanolic solution, which facilitates the dissolution of both components, allowing the reaction to proceed in a homogeneous phase. gbiosciences.com

Temperature: The reaction is generally conducted at room temperature or with gentle heating (e.g., 40 °C) to achieve a reasonable reaction rate without promoting side reactions. molnar-institute.com

Reaction Time and Stoichiometry: The reaction typically proceeds to completion within a few hours. Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can determine the optimal reaction time. A slight excess of DNFB is often used to ensure complete conversion of the amino acid, with the unreacted reagent being removed during the workup.

Workup and Purification: Upon completion, the reaction mixture is acidified with a dilute acid like HCl. This step protonates the carboxyl group and quenches the reaction. The resulting DNP-L-cysteic acid, being a highly polar zwitterionic compound, is typically purified using chromatographic techniques such as ion-exchange or reverse-phase chromatography.

| Parameter | Optimal Condition | Rationale |

| pH | 8.5 - 9.0 (Bicarbonate buffer) | Maximizes the concentration of the nucleophilic R-NH₂ species while minimizing DNFB hydrolysis. |

| Solvent | Aqueous-Organic mixture (e.g., Water/Ethanol) | Ensures solubility of both the polar L-cysteic acid and the nonpolar DNFB reagent. gbiosciences.com |

| Temperature | Room Temperature to 40 °C | Provides a balance between a reasonable reaction rate and the prevention of side reactions. molnar-institute.com |

| Reagent Ratio | Slight excess of DNFB | Drives the reaction to completion, ensuring full conversion of the starting amino acid. |

| Purification | Acidification followed by chromatography | Neutralizes the buffer and allows for the isolation of the pure DNP-amino acid derivative. |

Incorporation of L-Cysteic Acid Derivatives in Peptide Synthesis Methodologies

The incorporation of L-cysteic acid into peptides is desirable for creating analogues of phosphopeptides, enhancing solubility, or introducing a fixed negative charge. However, its unique chemical nature—a highly acidic and polar side chain—presents challenges for standard peptide synthesis protocols.

For use in stepwise peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), amino acids must be appropriately protected. iris-biotech.de The α-amino group requires a temporary protecting group, most commonly the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The direct synthesis of an Fmoc-L-cysteic acid building block can be achieved by reacting L-cysteic acid with an Fmoc-donating reagent (e.g., Fmoc-OSu) in an aqueous basic solution. This building block is commercially available and can, in principle, be used directly in SPPS. medchemexpress.combiosynth.comchemimpex.com However, its high polarity can lead to poor solubility in common SPPS solvents and low coupling efficiencies.

A more robust and widely adopted strategy is to incorporate a protected cysteine residue into the peptide chain first and then oxidize its side chain to the sulfonic acid at a later stage. nih.govresearchgate.net This post-synthetic modification approach circumvents the problems associated with the direct use of the Fmoc-L-cysteic acid monomer. For this purpose, various thiol-protected Fmoc-cysteine derivatives are used.

| Protected Cysteine Derivative | Thiol Protecting Group (PG) | Key Features of PG |

| Fmoc-Cys(Trt)-OH | Trityl (Trt) | Highly acid-labile; removed during standard TFA cleavage. The most common choice for routine synthesis. sigmaaldrich.com |

| Fmoc-Cys(Mmt)-OH | 4-Methoxytrityl (Mmt) | Even more acid-labile than Trt; can be removed selectively on-resin with dilute acid. researchgate.netsigmaaldrich.com |

| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Stable to TFA; requires specific reagents like iodine or mercury(II) for removal. sigmaaldrich.comcsic.es |

| Fmoc-Cys(StBu)-OH | S-tert-butylsulfenyl (StBu) | Removed by reduction with thiols (e.g., DTT) or phosphines. google.com |

The integration of cysteic acid into peptides via SPPS is primarily accomplished through the on-resin oxidation of a previously incorporated cysteine residue. This method has proven effective for synthesizing peptides with multiple cysteic acid units. researchgate.net

The general workflow for the on-resin oxidation strategy is as follows:

Peptide Assembly: The desired peptide sequence is synthesized on a solid support using standard Fmoc-SPPS chemistry. An appropriately protected cysteine building block, such as Fmoc-Cys(Trt)-OH, is incorporated at the position(s) designated to become cysteic acid. sigmaaldrich.com

On-Resin Oxidation: After the final Fmoc group is removed, the resin-bound peptide is treated with a strong oxidizing agent. This step is performed while the peptide is still anchored to the solid support and other acid-labile side-chain protecting groups (e.g., tBu, Boc, Pbf) are still in place. The choice of oxidant is critical to ensure complete conversion of the thiol to a sulfonic acid without degrading the peptide or the resin.

Performic acid , generated in situ from hydrogen peroxide and formic acid, is a powerful and effective oxidant for this purpose. researchgate.net

A catalytic system of methyltrioxorhenium (MeReO₃) and hydrogen peroxide provides a milder and highly efficient alternative for the oxidation. nih.gov

Other reagents like peroxybenzoic acid have also been successfully employed. google.com

Final Cleavage and Deprotection: Following the oxidation step, the peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed in a single step using a strong acid cocktail, typically 95% trifluoroacetic acid (TFA) with scavengers.

Advanced Analytical and Spectroscopic Applications of Dnp L Cysteic Acid Disodium Salt Hydrate

Elucidation of Molecular Structure and Dynamics using Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to understanding the precise molecular architecture and behavior of DNP-L-cysteic acid and the larger molecules it may be attached to. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into its structure, connectivity, and molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and the solid state. However, a primary limitation of NMR is its inherent low sensitivity. For DNP-labeled molecules, this challenge can be addressed by a technique known as Dynamic Nuclear Polarization (DNP). DNP enhances NMR signal intensity by transferring the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation at cryogenic temperatures. nih.gov This can lead to signal enhancements of several orders of magnitude, making it possible to study complex biological systems that were previously intractable due to sensitivity limitations. nih.gov

While specific DNP-NMR data for DNP-L-cysteic acid disodium (B8443419) salt hydrate (B1144303) is not extensively published, the principles can be applied. A standard ¹H NMR spectrum of L-cysteic acid shows characteristic peaks for its protons. chemicalbook.com Upon DNP labeling, the aromatic protons from the dinitrophenyl group would appear in the downfield region of the spectrum. The key benefit of DNP-NMR would be the significant signal boost, enabling the study of this compound at very low concentrations or when it is part of a much larger assembly, such as a protein. nih.gov This sensitivity enhancement is crucial for detecting subtle structural changes or interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for DNP-L-Cysteic Acid This table is illustrative and based on general chemical shift knowledge for the respective moieties.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-α (Cα-H) | ~4.5 | Doublet of Doublets | Coupled to β-protons. |

| H-β (Cβ-H₂) | ~3.5 | Multiplet | Diastereotopic protons coupled to each other and the α-proton. |

| DNP H-3 | ~9.1 | Doublet | Aromatic proton ortho to the nitro group and adjacent to the NH linkage. |

| DNP H-5 | ~8.3 | Doublet of Doublets | Aromatic proton meta to both nitro groups. |

| DNP H-6 | ~7.9 | Doublet | Aromatic proton ortho to one nitro group. |

Data is hypothetical and for illustrative purposes.

Mass spectrometry (MS) is an indispensable tool for the accurate mass determination and structural characterization of molecules. For DNP-modified amino acids and peptides, MS provides definitive confirmation of the modification and can be used to pinpoint its location within a larger peptide sequence. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed.

The analysis of DNP-L-cysteic acid by MS would confirm its molecular weight (the molecular formula of the non-salt form is C₉H₉N₃O₉S). ESI-MS in negative ion mode would be particularly effective, likely showing a prominent ion corresponding to the deprotonated molecule [M-H]⁻ or [M-2H+Na]⁻ for the sodium salt. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a fingerprint that can confirm the structure, revealing the loss of nitro groups, the sulfonic acid moiety, or cleavage of the amino acid backbone. This level of detail is crucial for distinguishing DNP-cysteic acid from other DNP-amino acids in complex mixtures. chemicalbook.com

Chromatographic Separations and Isolation Methodologies for DNP-Cysteic Acid Species

The unique chemical properties of DNP-L-cysteic acid make it amenable to various chromatographic separation techniques. The DNP group provides a strong UV-visible chromophore for detection, while the sulfonic acid group imparts a strong negative charge, enabling specialized separation modes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of amino acids. Pre-column derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB) to form DNP-amino acids has been a long-standing method to facilitate their detection and separation. nih.gov The DNP tag allows for sensitive detection using a UV-Vis detector, typically around 360 nm.

DNP-amino acid conjugates, including DNP-L-cysteic acid, are often separated using reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. While most DNP-amino acids are relatively hydrophobic due to the DNP group, DNP-L-cysteic acid remains highly polar because of its sulfonic acid and carboxylic acid groups. This results in very early elution times on standard RP-HPLC columns, often in the void volume, which can make separation from other highly polar, unretained compounds challenging. researchgate.net Method development for DNP-L-cysteic acid would require highly aqueous mobile phases or specialized columns designed for polar analyte retention.

Table 2: Representative HPLC Conditions for DNP-Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., Sodium Acetate, pH 4.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from low %B to high %B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 360 nm |

| Column Temperature | 30-40 °C |

These are general conditions; specific optimization is required for DNP-L-cysteic acid.

Ion-exchange chromatography (IEC) is an ideal method for separating charged molecules, making it perfectly suited for sulfonic acid derivatives like DNP-L-cysteic acid. researchgate.netpurolite.com This technique utilizes a stationary phase containing charged functional groups that interact with oppositely charged analyte molecules.

For the separation of DNP-L-cysteic acid, which possesses a strongly acidic sulfonic acid group (pKa < 2) and a carboxylic acid group, anion-exchange chromatography is the method of choice. researchgate.net In this setup, a stationary phase with fixed positive charges (e.g., quaternary ammonium (B1175870) groups) is used. At a pH above 2, DNP-L-cysteic acid will carry a net negative charge and bind strongly to the anion-exchange column. Elution is typically achieved by increasing the concentration of a competing ion in the mobile phase (a salt gradient, e.g., using NaCl or sodium acetate) or by changing the pH to neutralize the charge on the analyte. ucl.ac.uknih.gov This method provides excellent resolution for highly charged species and can effectively separate DNP-cysteic acid from less acidic DNP-amino acids or neutral molecules. researchgate.net

DNP-L-cysteic acid serves as a strategic chromatographic probe, particularly in protein chemistry for the identification of N-terminal cysteine or cystine residues. publish.csiro.au The process involves reacting a protein with DNFB, which labels the free N-terminal amino group. Subsequently, the protein is subjected to performic acid oxidation, which cleaves disulfide bonds and converts all cysteine and cystine residues to the stable cysteic acid form. Finally, acid hydrolysis breaks the protein down into its constituent amino acids.

If the original N-terminal residue was a half-cystine, the final hydrolysate will contain DNP-L-cysteic acid. publish.csiro.au This derivative can then be selectively isolated and identified. Its strong negative charge allows it to be separated from the majority of other positively charged or neutral DNP-amino acids using techniques like paper ionophoresis or ion-exchange chromatography. publish.csiro.au In this context, DNP-L-cysteic acid acts as a probe, where its detection provides direct evidence of a cystine/cysteine residue at the N-terminus of the original protein. The DNP group serves as the detectable "tag," while the cysteic acid moiety provides the unique chemical handle for highly selective chromatographic isolation. publish.csiro.au

Quantitative Amino Acid Analysis Utilizing Cysteic Acid Derivatization

The precise quantification of amino acids is fundamental in various scientific disciplines, from clinical diagnostics to food science. For sulfur-containing amino acids like cysteine and methionine, direct analysis is often hindered by their instability during standard sample preparation techniques, such as acid hydrolysis. To overcome this, a widely adopted strategy involves the derivatization of these labile amino acids into more stable forms. One such key derivative is cysteic acid, formed from the oxidation of cysteine and cystine. This section explores the application of DNP-L-cysteic acid disodium salt hydrate in the context of broader derivatization and analytical techniques for amino acid quantification.

Pre-column and Post-column Derivatization Techniques in Amino Acid Quantification

Derivatization in amino acid analysis is a chemical process that converts amino acids into products with improved detection characteristics for chromatographic analysis. actascientific.comactascientific.com This is often necessary because most amino acids lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations with common HPLC detectors. creative-proteomics.comjasco-global.com The two primary approaches to derivatization in HPLC are pre-column and post-column techniques. actascientific.comactascientific.com

Pre-column derivatization involves reacting the amino acids with a derivatizing agent before injecting the sample into the HPLC column. actascientific.comshimadzu.com The resulting derivatives are then separated and detected. shimadzu.com

Advantages: This method offers high sensitivity, a wide selection of derivatizing reagents, and can be performed with simpler HPLC system configurations. jasco-global.com It can also be more cost-effective as it consumes smaller amounts of reagents. shimadzu.com

Disadvantages: A significant drawback is that the reaction efficiency can be influenced by the sample matrix, potentially affecting the accuracy and reproducibility of the results. shimadzu.com Also, excess reagent or byproducts might interfere with the chromatogram if not properly separated. actascientific.com

Post-column derivatization , conversely, involves the separation of underivatized amino acids on the column first, followed by the introduction of a derivatizing reagent into the mobile phase before it reaches the detector. shimadzu.com

Advantages: This technique is known for its high reproducibility and automation capabilities, as the reaction occurs in a controlled, continuous flow system. shimadzu.com It is less susceptible to matrix effects compared to the pre-column approach. creative-proteomics.com

The selection between pre-column and post-column derivatization depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the number of samples to be analyzed.

| Technique | Description | Advantages | Disadvantages |

| Pre-column Derivatization | Amino acids are derivatized before injection into the HPLC column. actascientific.com | High sensitivity, wide reagent choice, simpler system. jasco-global.com | Susceptible to matrix effects, potential for reagent interference. actascientific.comshimadzu.com |

| Post-column Derivatization | Amino acids are separated first, then derivatized before detection. shimadzu.com | High reproducibility, automation-friendly, less matrix interference. creative-proteomics.comshimadzu.com | Limited reagent choice, more complex instrumentation. creative-proteomics.comshimadzu.com |

Analytical Determination of Sulfur-Containing Amino Acids via Oxidative Conversion to Cysteic Acid

Sulfur-containing amino acids, namely cysteine and methionine, are particularly susceptible to degradation during the acid hydrolysis step required to break down proteins into their constituent amino acids. nih.govoup.com To ensure accurate quantification, these amino acids are typically oxidized to more stable forms prior to hydrolysis and analysis. researchgate.net Cysteine and its disulfide form, cystine, are oxidized to cysteic acid, while methionine is converted to methionine sulfone. nih.govmedallionlabs.com

Performic acid is a commonly used oxidizing agent for this purpose. researchgate.netresearchgate.net The sample is treated with performic acid, which quantitatively converts cysteine and cystine to cysteic acid and methionine to methionine sulfone. oup.comresearchgate.net These oxidized forms are stable during subsequent acid hydrolysis and can be reliably quantified by ion-exchange chromatography or other chromatographic methods. oup.com

Recent advancements have also explored other oxidative methods. For instance, hydrolysis with hydrochloric acid in the presence of sodium azide (B81097) has been shown to effectively oxidize cysteine residues to cysteic acid with high reproducibility and yields ranging from 87-100%. nih.gov This method is presented as an alternative to performic acid oxidation, offering potential advantages such as not requiring sample lyophilization and avoiding the modification of other amino acid residues like tyrosine. nih.gov

The resulting cysteic acid and methionine sulfone are then separated and quantified. The derivatization of cysteic acid, for example with o-phthaldialdehyde (OPA), can produce highly fluorescent adducts, enabling sensitive detection. researchgate.net The accurate measurement of these derivatives is crucial for determining the nutritional quality of food and feed, as sulfur amino acids are often limiting in diets. nih.govnih.gov

The recovery rates for this oxidative conversion are generally high. Studies have demonstrated mean recoveries of 95% for cysteine (as cysteic acid) and 101% for methionine (as methionine sulfone) in collaborative laboratory studies. oup.com This robust and reliable methodology underscores the importance of converting sulfur-containing amino acids to stable derivatives like cysteic acid for accurate quantitative analysis.

| Amino Acid | Oxidized Form | Common Oxidizing Agent | Key Analytical Benefit |

| Cysteine/Cystine | Cysteic Acid | Performic Acid researchgate.net | Stable during acid hydrolysis, allowing for accurate quantification. oup.com |

| Methionine | Methionine Sulfone | Performic Acid researchgate.net | Stable during acid hydrolysis, allowing for accurate quantification. oup.com |

Biochemical Investigations and Mechanistic Studies Involving Dnp L Cysteic Acid

Exploration of Amino Acid Metabolism and Intermediary Pathways

Investigations into amino acid metabolism have utilized L-cysteic acid and its derivatives to understand the biotransformation of sulfur-containing amino acids.

L-cysteic acid, also known as 3-sulfo-L-alanine, is an organic compound that is naturally formed in biological systems through the oxidation of the amino acid L-cysteine. wikipedia.org This metabolic process involves the complete oxidation of L-cysteine's thiol group into a sulfonic acid or sulfonate group. wikipedia.org L-cysteine itself is a crucial precursor for the antioxidant glutathione and can be metabolized into several other neuroactive compounds, including taurine (B1682933) and L-cysteine sulfinic acid. nih.gov The formation of L-cysteic acid is a key step in the metabolic pathway of cysteine. wikipedia.orgnih.gov In humans, L-cysteine is consumed through several pathways, including its conversion to cysteine sulfinic acid by the enzyme cysteine dioxygenase, which can be further processed to L-cysteic acid. wikipedia.org

Several enzymes are involved in the metabolism of L-cysteic acid. In humans, L-cysteic acid can be converted into taurine by the enzyme cysteine sulfinic acid decarboxylase. hmdb.ca It can also be metabolized by glutamate (B1630785) decarboxylase 1. hmdb.ca The enzyme L-cysteate sulfo-lyase catalyzes the conversion of L-cysteic acid to 3-sulfolactate, which is then converted to pyruvate and sulfite. wikipedia.org

In bovine brain studies, two distinct enzymes have been identified and purified that can process L-cysteic acid: L-cysteic and cysteine sulfinic acids decarboxylase (CADCase/CSADCase) and L-glutamic acid decarboxylase (GADCase). nih.govpnas.org While both enzymes can use L-cysteic acid as a substrate, they exhibit different affinities and substrate specificities, confirming they are distinct entities responsible for the biosynthesis of taurine and gamma-aminobutyric acid (GABA), respectively. nih.govpnas.org

| Enzyme | Substrate(s) | Km Value (mM) | Source Organism |

|---|---|---|---|

| CADCase/CSADCase | L-Cysteic Acid | 0.22 | Bovine Brain |

| CADCase/CSADCase | L-Cysteine Sulfinic Acid | 0.18 | Bovine Brain |

| GADCase | L-Cysteic Acid | 5.4 | Bovine Brain |

| GADCase | L-Cysteine Sulfinic Acid | 5.2 | Bovine Brain |

| GADCase | L-Glutamate | 1.6 | Bovine Brain |

Data sourced from PNAS. pnas.org

Probing Neurotransmitter Systems and Receptor Interactions

L-cysteic acid is recognized as an excitatory amino acid that can influence neurotransmission, making its DNP-labeled form useful for probing these systems.

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. nih.govwikipedia.org L-glutamate is the primary endogenous agonist for these receptors. nih.govtocris.com Research has shown that L-cysteic acid can also act as an agonist at these receptors. The mGluRs are divided into three groups (I, II, and III). wikipedia.orgnih.gov Group I mGluRs (mGluR1 and mGluR5) are coupled to the activation of phospholipase C, leading to intracellular signaling cascades. nih.govmdpi.com The activation of these receptors by agonists has been implicated in protecting nerve cells from oxidative stress. nih.gov The structural similarity of L-cysteic acid to glutamate allows it to bind to and activate these receptors, initiating downstream signaling events.

L-glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS). nih.govmdpi.com Excitatory amino acids can activate second messenger systems in addition to directly gating ion channels. nih.gov L-cysteine and its metabolites, including L-cysteic acid, exhibit excitotoxic properties, in part through their interaction with glutamate receptors. nih.govnih.gov Studies using human neuronal cell lines have shown that L-cysteic acid can induce toxic responses, indicating its potent activity within neural systems. nih.gov The involvement of L-cysteic acid in these pathways highlights its role as a neuroactive compound that can modulate the signaling cascades typically activated by glutamate. nih.gov

Applications in Protein Modification and Labeling Studies

The DNP (dinitrophenyl) group is a chemical label that facilitates the detection and quantification of molecules to which it is attached. While specific studies detailing the use of DNP-L-cysteic acid are highly specialized, the principles are based on well-established methods of protein modification, particularly the labeling of cysteine residues.

Site-specific covalent labeling of proteins is a crucial technique in proteomics. nih.gov Cysteine is an attractive target for such modification due to its relative rarity in protein sequences and the high reactivity of its thiol group. nih.govnih.gov Thiol-reactive chemical groups, such as maleimides, are commonly conjugated to probes (like fluorophores or DNP) and then used to label solvent-accessible cysteine residues on a protein. nih.govnih.gov

This process allows researchers to:

Investigate protein structure and folding.

Study protein-protein interactions. nih.gov

Develop biosensors to detect conformational changes. researchgate.net

In this context, while cysteine is the direct target, L-cysteic acid is the oxidized form of this residue. The use of DNP-L-cysteic acid would be part of a broader strategy to introduce a labeled amino acid or to study proteins that have undergone oxidative modification. The DNP label allows for immunological detection using anti-DNP antibodies, providing a non-fluorescent method for identifying modified proteins.

DNP-Labeling for Conformational and Interactional Studies of Peptides and Proteins

The 2,4-dinitrophenyl (DNP) group, a well-known hapten, is a valuable tool in biochemical and immunological research. synabs.be When covalently attached to amino acid residues such as L-cysteic acid, it functions as an effective probe for exploring the conformational dynamics and interaction mechanisms of peptides and proteins. The DNP group's distinct properties make it suitable for a variety of biophysical techniques aimed at elucidating biomacromolecular structure and function.

One of the primary applications of DNP-labeling is in the study of antibody-hapten interactions. The DNP moiety is highly immunogenic, capable of stimulating a robust immune response when conjugated to a larger carrier molecule. synabs.be This characteristic is exploited to investigate the binding affinity and specificity of anti-DNP antibodies. Techniques such as fluorescence quenching, circular dichroism, and calorimetry are employed to monitor the binding events between DNP-labeled molecules and their corresponding antibodies, providing critical data on the thermodynamics and kinetics of these interactions.

Furthermore, DNP serves as an effective spectroscopic tag. Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR spectroscopy, for instance, has been utilized to overcome sensitivity limitations in studying peptide interactions with lipid membranes. nih.gov This technique allows for the characterization of peptide conformations and their interactions at an atomic level, which would be challenging with conventional NMR methods. nih.govnih.gov DNP-assisted NMR can reveal the ensemble of protein conformations, including those in complex cellular environments. pnas.org For example, it has been used to illuminate the conformational ensemble of α-synuclein in viable cells. pnas.org

DNP-labeled oligonucleotides are also used as probes in various hybridization applications, including in situ hybridization and Northern and Southern blotting. biosyn.com These probes are subsequently detected with anti-DNP antibodies, which can be conjugated to enzymes or fluorescent dyes for signal amplification. biosyn.com

Table 1: Research Findings from DNP-Labeling Studies

| Biomolecule Studied | DNP Application | Technique(s) Used | Key Findings |

| Amyloid-β peptide | Interaction with lipid membranes | DNP-enhanced solid-state NMR | Overcame sensitivity limitations of solid-state NMR to characterize Aβ peptide-lipid interactions. nih.gov |

| Yeast prion protein Sup35NM | Determination of monomer arrangement in amyloid fibers | DNP NMR with segmental and specific labeling | Determined that monomers in one amyloid form do not adopt a parallel in-register arrangement. nih.gov |

| α-synuclein | Conformational studies in intact cells | DNP-assisted MAS solid-state NMR | Revealed a population of α-helical-rich conformers in peripheral cellular regions. pnas.org |

| Oligonucleotides | Probes for hybridization assays | Anti-DNP antibody-based detection | Provided a sensitive detection system comparable to biotinylated probes. nih.gov |

| Antimicrobial Peptides (AMPs) | Structural studies in lipid environments | In-cell DNP solid-state NMR | Enabled the study of AMP structure and localization within lipid vesicles to understand their mode of action. nih.gov |

Methodologies for Detecting and Quantifying DNP-Modified Residues within Biomacromolecules

Accurate detection and quantification of DNP-modified residues are essential for interpreting the results of labeling experiments. A variety of analytical methods have been developed for this purpose, each offering distinct advantages.

Spectrophotometry is a fundamental technique for quantifying DNP groups. The DNP moiety exhibits a strong absorbance in the ultraviolet region, which allows for direct measurement of its concentration. A modified 2,4-dinitrophenylhydrazine (DNPH) spectrophotometric assay can be used to quantify carbonyl groups in oxidized proteins, where the maximum absorbance wavelength is shifted to reduce interference. nih.gov While straightforward, spectrophotometric methods can be susceptible to interference from other absorbing species in the sample. nih.govksu.edu.saresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for the separation and quantification of DNP-modified peptides and amino acids. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC), in particular, is a powerful tool for separating complex mixtures of biomolecules based on their hydrophobicity. hplc.euthermofisher.com Following enzymatic or chemical digestion of the DNP-labeled protein, the resulting fragments can be separated and quantified with high sensitivity and accuracy. hplc.eu Gradient elution is often employed to achieve optimal separation of complex protein digests. mtoz-biolabs.com

Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of DNP-modified biomacromolecules. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS are highly effective in identifying reaction products in enzymatic modifications of DNA. nih.gov Stable-isotope-dilution tandem mass spectrometry is considered a gold standard for the quantitative determination of a wide range of biomolecule modifications. nih.gov MS can provide the exact mass of the modified protein or peptide, allowing for the unambiguous determination of the number and location of DNP labels.

Immunochemical Methods , such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize the high affinity and specificity of anti-DNP antibodies for detection. synabs.be These assays are highly sensitive and can be formatted for high-throughput screening. DNP-labeled probes or antibodies can be detected using anti-DNP monoclonal antibodies, which can serve as an alternative to biotin-based systems. synabs.be CRISPR-based assays have also been developed for the sensitive and specific detection of antibodies, including anti-DNP antibodies, directly in complex samples. researchgate.net

Table 2: Comparison of Methodologies for DNP-Residue Analysis

| Methodology | Principle | Advantages | Disadvantages |

| Spectrophotometry | Measures the characteristic UV absorbance of the DNP group. nih.gov | Rapid, simple, and non-destructive. thermofisher.com | Lower sensitivity and potential for interference from other UV-absorbing molecules. nih.govksu.edu.sa |

| HPLC | Separates DNP-modified molecules based on their physicochemical properties (e.g., hydrophobicity). mtoz-biolabs.com | High resolution, high sensitivity, and excellent quantitative accuracy. hplc.eunih.gov | Can be time-consuming and requires sample hydrolysis for site-specific analysis. |

| Mass Spectrometry | Measures the mass-to-charge ratio of ionized DNP-modified molecules. | Extremely high sensitivity, high specificity, and provides precise molecular weight and structural information. nih.gov | Requires sophisticated instrumentation and expertise for data analysis. |

| Immunochemical Methods | Employs specific antibodies that recognize and bind to the DNP hapten. synabs.be | Very high specificity and sensitivity, suitable for complex biological samples. researchgate.net | Can be semi-quantitative and may exhibit cross-reactivity. |

Future Directions and Emerging Research Avenues for Dnp L Cysteic Acid Disodium Salt Hydrate

Integration with High-Throughput Screening and Multi-Omics Platforms

The scalability of modern research methodologies presents a significant opportunity for the integration of DNP-L-cysteic acid disodium (B8443419) salt hydrate (B1144303) into high-throughput screening (HTS) and multi-omics platforms. These technologies enable the rapid and simultaneous analysis of vast numbers of biological samples, providing a comprehensive understanding of complex biological systems.

In the realm of HTS, DNP-L-cysteic acid could be employed in several capacities. For instance, it could be used as a molecular probe in competitive binding assays to identify small molecules or peptides that interact with DNP-binding proteins. The principles of HTS, which involve the use of automated systems to test millions of compounds, would allow for the rapid identification of potential drug candidates or biological effectors. creative-peptides.comyoutube.com The process often involves miniaturized assays in microplates, with sensitive detection methods to identify "hits." creative-peptides.com

An illustrative workflow for a hypothetical HTS campaign utilizing a DNP-L-cysteic acid-based probe is presented in Table 1.

Table 1: Hypothetical High-Throughput Screening Workflow for DNP-Binding Molecules

| Step | Description | Key Parameters | Example Technology |

|---|---|---|---|

| 1. Assay Development | Design of a competitive binding assay where a fluorescently-labeled DNP-L-cysteic acid derivative binds to a target protein. | Binding affinity (Kd), signal-to-background ratio, Z'-factor. | Fluorescence Polarization (FP) |

| 2. Library Screening | Automated screening of a large compound library (e.g., >100,000 compounds) against the assay. | Compound concentration, incubation time. | Robotic liquid handling systems |

| 3. Hit Identification | Identification of compounds that displace the DNP-L-cysteic acid probe, resulting in a change in the fluorescent signal. | Hit rate (typically <1%), confirmation of activity. | Automated data analysis software |

| 4. Dose-Response Analysis | Determination of the potency (e.g., IC50) of confirmed hits through serial dilutions. | IC50, curve fitting. | Non-linear regression analysis |

Furthermore, the integration of DNP-L-cysteic acid into multi-omics studies could provide valuable insights into cellular processes. Multi-omics approaches simultaneously analyze various biological layers, such as the genome, transcriptome, proteome, and metabolome, to construct a holistic view of a biological state. jst.go.jpnih.govresearchgate.net A DNP-L-cysteic acid derivative could potentially be used as a chemical probe in chemoproteomics, a subfield of proteomics, to identify and quantify proteins that interact with the DNP moiety under different cellular conditions. This could help elucidate the biological pathways affected by DNP-containing molecules.

Development of Advanced Biochemical Sensors and Fluorescent Probes

A significant and promising area of future research for DNP-L-cysteic acid disodium salt hydrate lies in the development of novel biochemical sensors and fluorescent probes. The 2,4-dinitrophenyl group is a well-known quencher of fluorescence. This property can be exploited to design "turn-on" fluorescent probes where the fluorescence is initially quenched by the DNP group and is restored upon a specific chemical reaction that cleaves the DNP moiety.

Recent advancements in fluorescent probe design have focused on detecting reactive sulfur species (RSS), such as hydrogen sulfide (H₂S), which are important signaling molecules in various physiological and pathological processes. jst.go.jpnih.govacs.org The thiolysis of dinitrophenyl ethers by H₂S is a common strategy used in the design of such probes. nih.govnih.gov This reaction cleaves the DNP group, leading to a significant increase in fluorescence. Given that DNP-L-cysteic acid contains a DNP group, its core structure could be adapted to create novel sensors for RSS or other analytes.

The development of such sensors would involve modifying the DNP-L-cysteic acid structure to include a fluorophore and a reactive site specific to the target analyte. The performance of these probes could be characterized by several key parameters, as illustrated in Table 2.

Table 2: Key Performance Metrics for a Hypothetical DNP-L-Cysteic Acid-Based Fluorescent Probe

| Parameter | Description | Ideal Characteristics |

|---|---|---|

| Selectivity | The ability to detect the target analyte in the presence of other potentially interfering species. | High selectivity for the target over other biologically relevant molecules. |

| Sensitivity | The lowest concentration of the analyte that can be reliably detected. | Low limit of detection (LOD), typically in the nanomolar to micromolar range. |

| Response Time | The time required for the probe to react with the analyte and produce a measurable signal. | Rapid response time for real-time monitoring. |

| Quantum Yield | The efficiency of the fluorescence process. | High fluorescence quantum yield upon reaction with the analyte. |

| Photostability | The resistance of the fluorophore to photobleaching upon exposure to light. | High photostability for prolonged imaging experiments. |

Future research in this area could focus on creating a new generation of DNP-L-cysteic acid-based probes with enhanced properties, such as near-infrared (NIR) emission to minimize background fluorescence in biological samples, and the ability to target specific organelles within a cell.

Computational Chemistry and Molecular Modeling Approaches to DNP-L-Cysteic Acid Interactions and Reactivity

Computational chemistry and molecular modeling are powerful tools for understanding the interactions of small molecules with biological macromolecules at an atomic level. mdpi.comunipa.it These in silico approaches can provide valuable insights into the binding modes, affinities, and reactivity of DNP-L-cysteic acid, guiding the design of new experiments and the development of novel applications.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ajol.infonih.govresearchgate.netnih.gov This method could be used to screen virtual libraries of proteins to identify potential binding partners for DNP-L-cysteic acid. The results of such a screening could suggest new biological targets and functions for this compound. Docking studies can also elucidate the specific amino acid residues involved in the interaction, providing a basis for the rational design of more potent and selective analogues. ajol.infonih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the DNP-L-cysteic acid-protein complex over time. mdpi.comunc.edu These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. MD simulations can be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores, and to identify stable binding conformations. mdpi.com

An example of the type of data that can be generated from computational studies is shown in Table 3, which presents hypothetical binding energies for the interaction of DNP-L-cysteic acid with a putative protein target.

Table 3: Illustrative Data from a Hypothetical Molecular Modeling Study of DNP-L-Cysteic Acid

| Computational Method | Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|

| Molecular Docking | Docking Score | -8.5 kcal/mol | A favorable binding energy, suggesting a stable interaction. |

| Molecular Dynamics | Binding Free Energy (ΔG_bind) | -12.2 kcal/mol | A more accurate prediction of high-affinity binding. |

| Interaction Analysis | Key Interacting Residues | Tyr82, Arg124, Phe157 | Identification of specific amino acids involved in binding through hydrogen bonds and pi-pi stacking. |

Future research in this area will likely involve the use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the chemical reactivity of DNP-L-cysteic acid, for example, in the context of its role in fluorescent probes or as a covalent inhibitor. These computational approaches, in synergy with experimental validation, will be crucial for unlocking the full potential of this compound in various scientific disciplines.

Q & A

Basic Research Questions

Q. How can the empirical formula of DNP-L-cysteic acid disodium salt hydrate be experimentally determined?

- Methodology : Use gravimetric analysis to measure mass loss upon dehydration. Heat a known mass of the compound to remove water (typically 105–120°C), then calculate the hydrate-to-anhydrous ratio via mass difference. Confirm the disodium salt component using flame atomic absorption spectroscopy (FAAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) for sodium quantification. Structural validation can be achieved via X-ray crystallography or FT-IR spectroscopy to identify functional groups (e.g., sulfonic acid groups) .

Q. What are the recommended protocols for ensuring solubility and stability of this compound in aqueous buffers?

- Methodology : Prepare solutions in deionized water (ASTM Type I) with pH adjusted to 7.0–8.5 using phosphate or Tris buffers to enhance solubility of sulfonic acid derivatives. Avoid prolonged exposure to light or heat. For stability studies, use liquid chromatography (LC) to monitor degradation products over time under varying storage conditions (e.g., 4°C vs. -20°C) .

Q. How can contamination risks during sample preparation be minimized?

- Methodology : Pre-clean glassware with 1+1 nitric acid, followed by 1+1 hydrochloric acid, and rinse thoroughly with deionized water. Use inert containers (e.g., FEP fluorocarbon) to prevent adsorption. Include blank samples in experiments to detect background contamination from reagents or equipment .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for characterizing interactions between this compound and nucleotides?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy, particularly P NMR, to study phosphate group interactions. Isothermal titration calorimetry (ITC) can quantify binding affinities, while surface-enhanced Raman spectroscopy (SERS) coupled with liquid chromatography (LC) enables detection of low-concentration complexes in biological matrices .

Q. How can isotope tracing resolve metabolic pathways involving DNP-L-cysteic acid derivatives?

- Methodology : Use C- or N-labeled analogs of the compound in cell culture or in vitro systems. Track isotopic enrichment via high-resolution mass spectrometry (HRMS) or magic-angle-spinning NMR (HRMAS-NMR). For flux analysis, integrate data with computational models (e.g., metabolic flux analysis software) to map pathways like sulfonic acid metabolism or antioxidant synthesis .

Q. What strategies address contradictions in phosphorylation or sulfonation activity data across studies?

- Methodology : Standardize reaction conditions (pH, ionic strength, cofactors) to reduce variability. Validate conflicting results using orthogonal methods: e.g., compare enzymatic assay data with LC-MS quantification of reaction products. Consider inter-laboratory reproducibility studies to identify systematic biases .

Q. How does the hydrate structure influence the compound’s reactivity in redox-sensitive environments?

- Methodology : Perform controlled dehydration/rehydration cycles and analyze structural changes via X-ray diffraction (XRD) or differential scanning calorimetry (DSC). Pair with electrochemical assays (e.g., cyclic voltammetry) to correlate hydration state with redox potential. Computational modeling (DFT) can predict water molecule roles in stabilizing reactive intermediates .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to account for batch-to-batch variability in commercial DNP-L-cysteic acid salts?

- Methodology : Require certificates of analysis (CoA) from suppliers for purity, hydrate content, and residual solvents. Perform in-house validation via thermogravimetric analysis (TGA) and ion chromatography (IC). Include internal standards (e.g., deuterated analogs) in assays to normalize batch effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular studies?

- Methodology : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (random forest, PCA) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.